

Spectroscopic Profile of 6-Heptyl-m-Cresol: A Technical Guide

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Compound of Interest

Compound Name: *m-Cresol, 6-heptyl-*

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Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-heptyl-m-cresol (also known as 3-methyl-6-heptylphenol). Due to the limited availability of direct experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from structurally analogous compounds. Detailed experimental protocols for acquiring such spectra are also provided to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-heptyl-m-cresol. These predictions are derived from computational models and analysis of similar alkylated phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for 6-Heptyl-m-cresol (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.95	d	1H	Ar-H
~6.70	d	1H	Ar-H
~6.65	s	1H	Ar-H
~4.80	s	1H	-OH
~2.55	t	2H	Ar-CH ₂ -
~2.25	s	3H	Ar-CH ₃
~1.55	quint	2H	-CH ₂ -
~1.30	m	8H	-(CH ₂) ₄ -
~0.88	t	3H	-CH ₃

Table 2: Predicted ¹³C NMR Data for 6-Heptyl-m-cresol (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~154.0	C-OH
~139.0	C-CH ₃ (aromatic)
~130.0	C-H (aromatic)
~128.0	C-CH ₂ (aromatic)
~121.0	C-H (aromatic)
~115.0	C-H (aromatic)
~35.0	Ar-CH ₂ -
~31.8	-CH ₂ -
~31.5	-CH ₂ -
~29.2	-CH ₂ -
~29.1	-CH ₂ -
~22.6	-CH ₂ -
~21.5	Ar-CH ₃
~14.1	-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of 6-heptyl-m-cresol is expected to show characteristic absorption bands for the phenolic hydroxyl group, the aromatic ring, and the alkyl chain.

Table 3: Predicted IR Absorption Bands for 6-Heptyl-m-cresol

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (hydrogen-bonded)
~3050-3000	Medium	C-H stretch (aromatic)
~2955, 2925, 2855	Strong	C-H stretch (aliphatic)
~1610, 1500	Medium-Strong	C=C stretch (aromatic ring)
~1465	Medium	C-H bend (aliphatic)
~1230	Strong	C-O stretch (phenol)
~820	Strong	C-H out-of-plane bend (aromatic)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 6-heptyl-m-cresol is predicted to show a molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the alkyl chain.

Table 4: Predicted Key Mass Spectrometry Fragments for 6-Heptyl-m-cresol

m/z	Predicted Fragment Ion
206	[M] ⁺ (Molecular Ion)
191	[M - CH ₃] ⁺
135	[M - C ₅ H ₁₁] ⁺ (Benzylic cleavage)
121	[C ₇ H ₇ O] ⁺ (McLafferty rearrangement product)
107	[C ₇ H ₇ O] ⁺ (Benzylic cleavage)

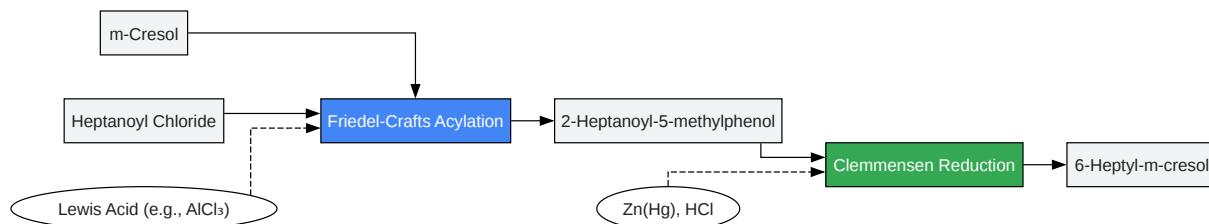
Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Synthesis of 6-Heptyl-m-cresol

A plausible synthetic route for 6-heptyl-m-cresol involves a two-step process:

- Friedel-Crafts Acylation: Reaction of m-cresol with heptanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl_3) to form 2-heptanoyl-5-methylphenol.[1][2]
- Clemmensen Reduction: Reduction of the resulting ketone using amalgamated zinc and hydrochloric acid to yield 6-heptyl-m-cresol.[3][4]



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Plausible synthesis route for 6-heptyl-m-cresol.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified 6-heptyl-m-cresol in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum with a spectral width of approximately 16 ppm.

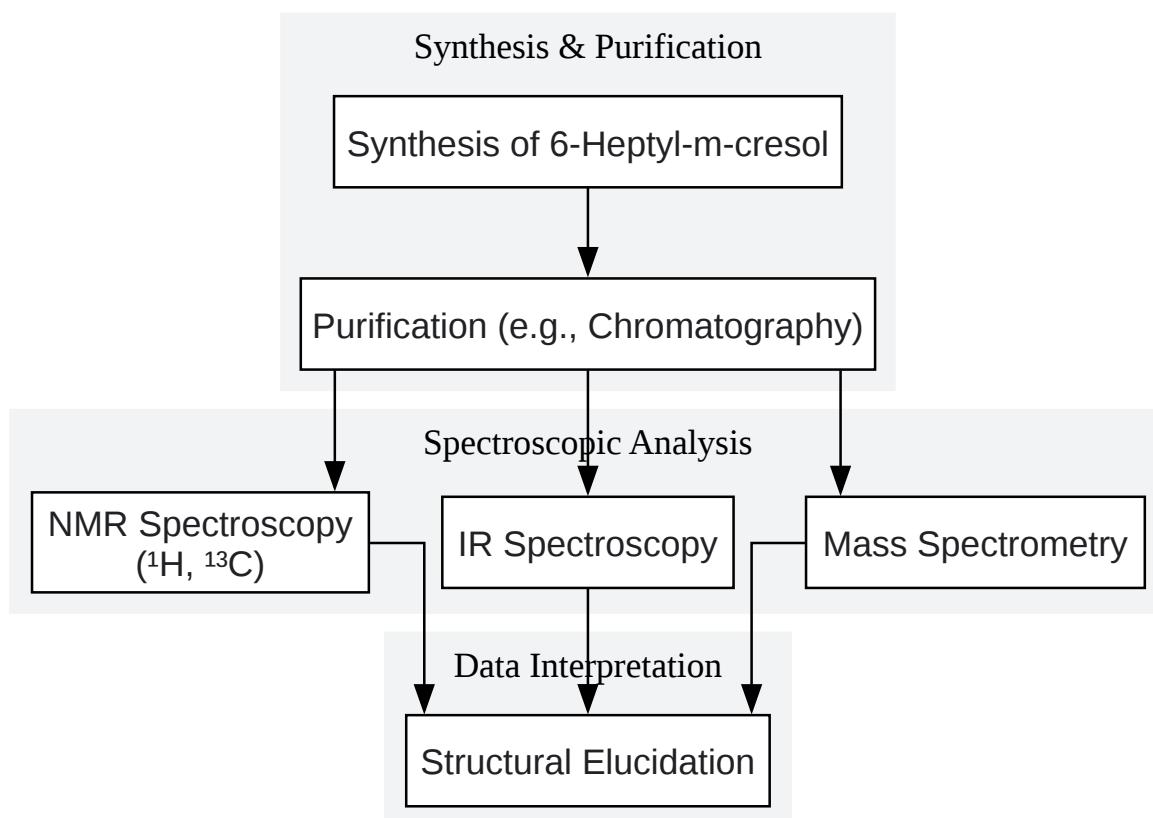
- Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
- Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum with a spectral width of approximately 220 ppm.
 - Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.
 - Accumulate several thousand scans to obtain a spectrum with adequate signal-to-noise.
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ^1H and ^{13}C).

IR Spectroscopy

- Sample Preparation: Place a small drop of the neat liquid sample of 6-heptyl-m-cresol between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of 6-heptyl-m-cresol in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
 - Use a standard electron energy of 70 eV for ionization.
 - Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-300 amu.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule. The relative abundances of the fragment ions provide valuable structural information.



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General workflow for spectroscopic analysis.

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